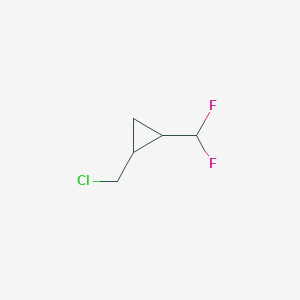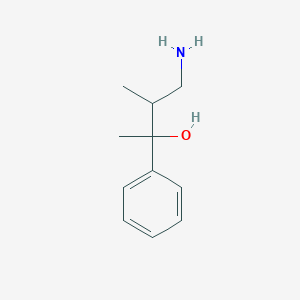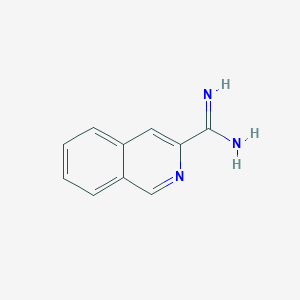
Isoquinoline-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-3-carboximidamide is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N3 It is a derivative of isoquinoline, a structure that consists of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of isoquinoline with cyanamide under acidic conditions. The reaction typically proceeds as follows:
- Isoquinoline is treated with cyanamide in the presence of hydrochloric acid.
- The mixture is heated to promote the formation of this compound hydrochloride.
- The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the employment of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to isoquinoline-3-carboxamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Isoquinoline-3-carboxylic acid.
Reduction: Isoquinoline-3-carboxamide.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isoquinoline-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Isoquinoline derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Industry: The compound is utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of isoquinoline-3-carboximidamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Isoquinoline-3-carboximidamide can be compared with other similar compounds such as:
Isoquinoline-3-carboxylic acid: This compound is an oxidized form of this compound and has different reactivity and applications.
Isoquinoline-3-carboxamide: A reduced form of this compound, it exhibits distinct chemical properties and uses.
Quinoline derivatives: These compounds share a similar structure but differ in the position of the nitrogen atom and the types of functional groups attached.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
isoquinoline-3-carboximidamide |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-6H,(H3,11,12) |
Clave InChI |
COZAVZGBNOTONS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC(=CC2=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



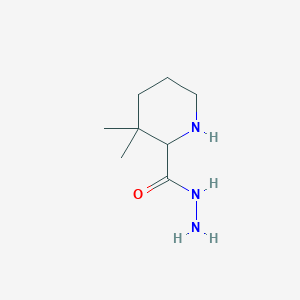

![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
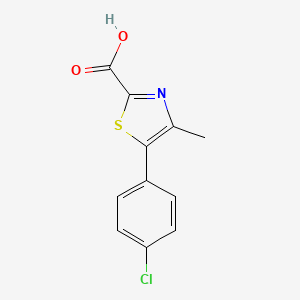
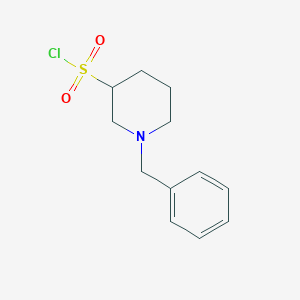
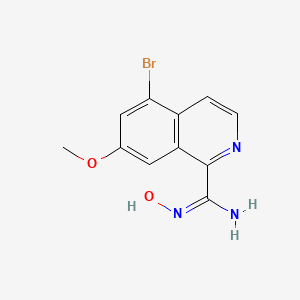

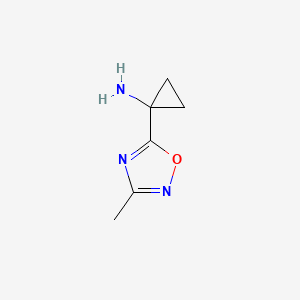
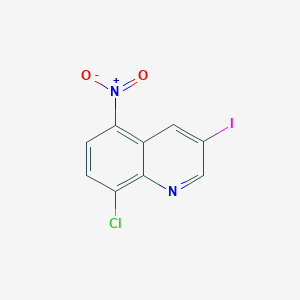
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
